molecular formula C11H20O2 B2780812 (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid CAS No. 2248172-43-0

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid

Cat. No.: B2780812
CAS No.: 2248172-43-0
M. Wt: 184.279
InChI Key: SYDQMQSICKMELS-MRVPVSSYSA-N
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Description

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid is a chemical compound belonging to the class of cyclohexylpropanoic acids. This compound is characterized by the presence of a cyclohexane ring with two methyl groups at the 4-position and a propanoic acid moiety at the 2-position. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 4,4-dimethylcyclohexanone.

    Reduction: The ketone group of 4,4-dimethylcyclohexanone is reduced to form 4,4-dimethylcyclohexanol.

    Oxidation: The alcohol is then oxidized to form 4,4-dimethylcyclohexylcarboxylic acid.

    Stereoselective Addition: A stereoselective addition of a propanoic acid moiety to the 2-position of the cyclohexane ring is performed to obtain the final product, this compound.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.

    Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid can be compared with other cyclohexylpropanoic acids, such as:

    (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    2-(4-Methylcyclohexyl)propanoic acid: A similar compound with only one methyl group at the 4-position.

    2-(Cyclohexyl)propanoic acid: A simpler analog without any methyl groups on the cyclohexane ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of two methyl groups, which can influence its chemical reactivity and biological activity.

Biological Activity

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid, often referred to in literature as a derivative of propanoic acid, has garnered attention for its biological activity, particularly in the context of anti-inflammatory responses and its role in prostanoid biosynthesis. This article provides a comprehensive overview of the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexyl group and a propanoic acid moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H24_{24}O2_2
  • CAS Number : 82976-76-9

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play significant roles in inflammation and other physiological functions. The compound exhibits dual cyclooxygenase and peroxidase activities, facilitating the conversion of arachidonic acid into various prostaglandins and thromboxanes, which are pivotal in mediating inflammatory responses .

Biological Activity Overview

  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In human peripheral blood mononuclear cells (PBMCs), it demonstrated a significant reduction in cytokine production when stimulated with lipopolysaccharide (LPS) .
    • A study indicated that at higher concentrations (100 µg/mL), the compound reduced IFN-γ levels by approximately 44-79%, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity :
    • The cytotoxic effects were evaluated through cell viability assays, revealing that the compound maintains high cell viability (94.71–96.72%) compared to control cultures, indicating low toxicity .
  • Prostaglandin Synthesis :
    • It plays a substantial role in generating prostaglandins such as PGE2, which are involved in cytoprotection within gastric epithelial cells. This is crucial for maintaining gastric mucosal integrity and preventing ulcer formation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6
CytotoxicityHigh cell viability (>94%)
Prostaglandin synthesisIncreased PGE2 production

Case Study 1: Anti-inflammatory Properties

In a controlled study involving human PBMCs, this compound was tested against common inflammatory stimuli. The results indicated a marked decrease in inflammatory cytokines with increasing concentrations of the compound, supporting its potential therapeutic use in treating inflammatory diseases.

Case Study 2: Prostaglandin Production

Another study focused on gastric epithelial cells highlighted the compound's role in enhancing PGE2 synthesis. This effect was linked to improved cytoprotection against NSAID-induced gastric injury, suggesting that this compound could serve as a protective agent in gastrointestinal applications.

Properties

IUPAC Name

(2R)-2-(4,4-dimethylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(10(12)13)9-4-6-11(2,3)7-5-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDQMQSICKMELS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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